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[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol

Cat. No.: B2679595
CAS No.: 2177257-45-1
M. Wt: 129.203
InChI Key: YCHYRTQQCGVNMY-NKWVEPMBSA-N
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Description

Significance of Chiral Heterocyclic Scaffolds in Advanced Synthesis

Chiral heterocyclic compounds are fundamental to the development of a vast array of functional molecules. Their rigid, three-dimensional structures, combined with the presence of heteroatoms such as nitrogen and oxygen, make them ideal for creating specific and highly selective interactions with biological targets. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a particularly prevalent motif in numerous natural products and pharmacologically active agents. The introduction of stereocenters into the pyrrolidine scaffold dramatically increases its chemical complexity and potential for asymmetric applications.

Academic Context and Research Trajectory of Substituted Pyrrolidine Derivatives

The academic interest in substituted pyrrolidine derivatives has been consistently strong, driven by their presence in a wide range of bioactive molecules. Research has largely focused on the development of novel synthetic routes that provide access to enantiomerically pure pyrrolidines with diverse substitution patterns. Key areas of investigation include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions that form the pyrrolidine ring or modify a pre-existing one.

Chiral Pool Synthesis: The utilization of readily available chiral starting materials, such as amino acids like proline, to construct more complex chiral pyrrolidine targets.

Stereoselective Cyclization Reactions: The development of methods to form the pyrrolidine ring from acyclic precursors with high diastereoselectivity and enantioselectivity.

The trajectory of this research has moved towards more efficient and atom-economical methods, with a significant emphasis on catalytic asymmetric transformations that can generate multiple stereocenters in a single step. The application of these synthesized pyrrolidine derivatives as ligands in asymmetric catalysis and as key fragments in the synthesis of pharmaceutical agents remains a primary focus of academic and industrial research.

Positioning of [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol within Chiral Building Block Research

This compound is a specific example of a 3,4-disubstituted chiral pyrrolidinemethanol. Its structure, featuring both an ethyl group and a hydroxymethyl group on adjacent carbon atoms with a defined trans stereochemistry, makes it a valuable and highly functionalized chiral building block.

The positioning of this compound within chiral building block research is primarily in the context of pharmaceutical synthesis. While direct and extensive research focusing solely on the (3r,4r) stereoisomer is not widely published, the closely related (3R,4S) stereoisomer is a key intermediate in the synthesis of Upadacitinib, a selective Janus kinase (JAK1) inhibitor for the treatment of rheumatoid arthritis. chemicalbook.comgoogle.comacs.org This highlights the industrial relevance of the 4-ethyl-3-(hydroxymethyl)pyrrolidine scaffold.

The synthesis of such 3,4-disubstituted pyrrolidines often involves sophisticated stereoselective methods. For instance, the synthesis of the pyrrolidine core of Upadacitinib has been achieved through an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin, which establishes the two crucial stereocenters. acs.org Other approaches to similar 3,4-disubstituted pyrrolidines include chiral auxiliary-directed diastereoselective 1,3-dipolar cycloadditions. researchgate.net

The value of this compound as a chiral building block lies in its potential to be incorporated into larger molecules where the specific spatial arrangement of the ethyl and hydroxymethyl groups is critical for achieving the desired biological activity or material property. The hydroxymethyl group provides a convenient handle for further chemical modification, such as elongation of a carbon chain or introduction of other functional groups.

Table 1: Key Synthetic Strategies for Chiral 3,4-Disubstituted Pyrrolidines

Synthetic StrategyDescriptionKey Features
Asymmetric Hydrogenation Catalytic hydrogenation of a suitably functionalized pyrroline (B1223166) precursor using a chiral catalyst to induce stereoselectivity.High enantiomeric and diastereomeric control.
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with a chiral dipolarophile to construct the pyrrolidine ring with defined stereochemistry.Can generate multiple stereocenters in a single step.
Michael Addition/Reductive Cyclization Organocatalytic Michael addition of an aldehyde to a nitroalkene, followed by reductive cyclization to form the pyrrolidine ring.Access to a variety of substitution patterns.

While the direct applications of this compound are still an emerging area of research, its structural similarity to key pharmaceutical intermediates underscores its potential as a valuable tool for medicinal chemists and synthetic organic chemists. Further exploration of its synthetic accessibility and utility in various applications will continue to define its position within the field of chiral building block research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B2679595 [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol CAS No. 2177257-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4R)-4-ethylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-6-3-8-4-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYRTQQCGVNMY-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Stereochemical Principles and Control Mechanisms Governing 3r,4r 4 Ethylpyrrolidin 3 Yl Methanol Synthesis

Analysis of Diastereoselectivity and Enantioselectivity in Reaction Pathways

Achieving the desired (3r,4r) stereochemistry in [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol requires synthetic routes that are both highly diastereoselective and enantioselective. Diastereoselectivity, in this context, refers to the preferential formation of the trans isomer over the cis isomer, while enantioselectivity involves the selective production of the (3r,4r) enantiomer over its (3s,4s) counterpart.

Several synthetic strategies can be employed to achieve this, with 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes being a particularly powerful method for constructing the pyrrolidine (B122466) core. rsc.orgwikipedia.org The stereochemical outcome of these reactions is highly dependent on the nature of the dipole, the dipolarophile, and the reaction conditions. For instance, the use of a chiral auxiliary on the dipolarophile can effectively control the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity. nih.gov

Organocatalysis has also emerged as a potent tool for the enantioselective synthesis of substituted pyrrolidines. mdpi.comscispace.com Chiral organocatalysts, such as proline derivatives, can activate substrates through the formation of chiral iminium or enamine intermediates, guiding the approach of the reacting partners to favor the formation of a specific stereoisomer. nih.gov

The following table illustrates typical outcomes in the diastereoselective and enantioselective synthesis of 3,4-disubstituted pyrrolidines using different methodologies, which can be extrapolated to the synthesis of this compound.

MethodologyTypical SubstratesDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)
1,3-Dipolar Cycloaddition (Chiral Auxiliary)Azomethine ylide + Chiral α,β-unsaturated ester>95:5>98%
Organocatalytic Michael Addition/CyclizationAldehyde + Nitroalkene>90:1090-99%
Substrate-Controlled Diastereoselective ReductionChiral γ-nitroketone>98:2Dependent on starting material chirality

Investigation of Chiral Inductions and Stereodifferentiating Transitions States

The stereochemical outcome of a reaction is determined at the transition state, the highest energy point along the reaction coordinate. In the synthesis of this compound, chiral induction is the process by which a chiral entity, be it a catalyst, a reagent, or a pre-existing stereocenter in the substrate, influences the formation of new stereocenters, leading to an excess of one stereoisomer.

In 1,3-dipolar cycloaddition reactions, the stereochemistry is often controlled by the relative orientation of the dipole and dipolarophile in the transition state. Computational studies and experimental evidence suggest that these reactions proceed through a concerted, but often asynchronous, transition state. nih.gov The facial selectivity is dictated by minimizing steric interactions and maximizing favorable electronic interactions between the reacting species. For example, the use of a chiral auxiliary can create a sterically biased environment, forcing the azomethine ylide to approach from the less hindered face of the alkene.

Organocatalytic reactions achieve chiral induction through the formation of transient chiral intermediates. For example, in a Michael addition catalyzed by a diarylprolinol silyl (B83357) ether, the catalyst forms a chiral enamine with an aldehyde. The bulky substituents on the catalyst then shield one face of the enamine, directing the incoming nitroalkene to the opposite face. The geometry of the subsequent cyclization is then controlled by the stereochemistry established in the Michael adduct.

The following table outlines key factors influencing the transition state geometry and the resulting stereochemical induction in common synthetic routes to 3,4-disubstituted pyrrolidines.

Synthetic ApproachSource of ChiralityKey Transition State InteractionsFavored Stereochemical Outcome
Chiral Auxiliary-Directed CycloadditionChiral auxiliary on dipolarophileSteric hindrance from the auxiliary directs the approach of the dipole.Formation of a specific diastereomer.
OrganocatalysisChiral catalyst (e.g., prolinol ether)Formation of a sterically biased chiral enamine or iminium ion intermediate.Formation of a specific enantiomer.
Substrate-Directed ReactionExisting stereocenter in the starting materialChelation control or steric hindrance from the existing stereocenter.Formation of a specific diastereomer relative to the existing stereocenter.

Methodologies for Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov In the context of synthesizing this compound, a racemic mixture of a suitable precursor, such as a racemic trans-4-ethyl-3-hydroxymethylpyrrolidine, could be subjected to a kinetic resolution. For example, an enzymatic acylation could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. However, a major drawback of conventional kinetic resolution is that the maximum theoretical yield of the desired enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. pkusz.edu.cn This allows for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure product. For the synthesis of this compound, a DKR approach could involve the use of a chiral catalyst that selectively reacts with one enantiomer of a precursor, while a second catalyst or reaction condition continuously racemizes the unreacted enantiomer. Organocatalytic DKR cascades have been successfully employed for the synthesis of highly functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. pkusz.edu.cn

The table below summarizes key features of kinetic and dynamic kinetic resolution as they could be applied to the synthesis of precursors for this compound.

MethodPrincipleMaximum Theoretical YieldExample Application
Kinetic Resolution (KR)Differential reaction rates of enantiomers with a chiral reagent/catalyst.50%Enzymatic acylation of a racemic 3,4-disubstituted pyrrolidine.
Dynamic Kinetic Resolution (DKR)KR combined with in-situ racemization of the slower-reacting enantiomer.100%Organocatalytic cascade reaction involving a reversible first step. pkusz.edu.cn

Conformational Analysis and its Influence on Stereochemical Outcome

The pyrrolidine ring is not planar and exists in a variety of puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation, which in turn can have a profound impact on the stereochemical outcome of a reaction. nih.gov For 3,4-disubstituted pyrrolidines, the substituents can adopt either pseudo-equatorial or pseudo-axial positions. Generally, bulky substituents prefer to occupy the less sterically hindered pseudo-equatorial position.

In the synthesis of this compound, the trans relationship between the ethyl and hydroxymethyl groups will lead to a conformational preference where both substituents occupy pseudo-equatorial positions to minimize steric strain. This conformational locking can be exploited in the design of stereoselective reactions. For example, in an intramolecular cyclization to form the pyrrolidine ring, the transition state that leads to the thermodynamically more stable trans product with pseudo-equatorial substituents will be favored.

Furthermore, the conformation of the pyrrolidine ring can influence the accessibility of reactive sites. A substituent in a pseudo-equatorial position is generally more accessible to reagents than one in a pseudo-axial position. This can be a key factor in substrate-controlled diastereoselective reactions where a pre-existing stereocenter directs the formation of a new one.

Factors Influencing Stereochemical Fidelity in Reaction Design

The successful synthesis of this compound with high stereochemical purity requires careful consideration of several factors that can influence the fidelity of the stereochemical control.

Choice of Chiral Source: The effectiveness of a chiral auxiliary or catalyst is paramount. The chosen chiral entity must create a significant energy difference between the diastereomeric transition states to ensure high selectivity. numberanalytics.com

Reaction Conditions: Temperature, solvent, and the presence of additives can all have a significant impact on stereoselectivity. Lower temperatures often lead to higher selectivity as the energy difference between competing transition states becomes more pronounced. The solvent can influence the conformation of the substrate and catalyst, as well as the stability of the transition states.

Substrate Structure: The steric and electronic properties of the substituents on the reacting partners play a crucial role. Bulky substituents can enhance stereoselectivity by increasing steric hindrance in one of the competing transition states.

Catalyst Loading and Purity: In catalytic reactions, the loading and enantiomeric purity of the catalyst are critical. Insufficient catalyst loading can lead to a competing non-catalyzed background reaction, which will likely be non-selective. An impure catalyst will directly result in a lower enantiomeric excess of the product.

Potential for Epimerization: It is important to consider the possibility of epimerization (loss of stereochemical integrity) at any of the stereocenters during the reaction or workup. This is particularly relevant if the reaction conditions are harsh or if acidic or basic intermediates are formed.

By carefully controlling these factors, it is possible to design a synthetic route that delivers this compound with high stereochemical fidelity.

Iv. Derivatization and Functionalization Strategies for the 3r,4r 4 Ethylpyrrolidin 3 Yl Methanol Core

Regioselective Transformations of the Hydroxyl Moiety

The primary hydroxyl group in [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol is a prime site for initial derivatization due to its accessibility and reactivity. Regioselective transformations at this position allow for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space.

Key transformations include:

Esterification and Acylation: The hydroxyl group can be readily converted into esters through reaction with carboxylic acids (using methods like Fischer esterification or carbodiimide (B86325) coupling), acid chlorides, or anhydrides. This modification is often used to introduce moieties that can act as prodrugs or enhance membrane permeability.

Etherification: Formation of ethers, for instance, via the Williamson ether synthesis, allows for the introduction of various alkyl or aryl substituents. This can significantly alter the lipophilicity and metabolic stability of the parent molecule.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. For example, oxidation of (S)-prolinol to its aldehyde using reagents like Dess-Martin periodinane is a key step in the synthesis of certain antiviral agents like Elbasvir. nih.gov This transformation introduces a new reactive handle for further functionalization, such as reductive amination or amide bond formation.

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and thiols. For instance, mesylation of a dihydroxymethyl isoxazolidine (B1194047) derivative, followed by hydrogenolysis, is used to achieve intramolecular cyclization in the synthesis of functionalized (pyrrolidin-2-yl)phosphonates. mdpi.com

Table 1: Representative Transformations of the Hydroxyl Moiety
TransformationReagents and ConditionsProduct Functional GroupPotential Application
OxidationDess-Martin periodinane, CH₂Cl₂AldehydeFurther condensation reactions
EsterificationR-COOH, DCC, DMAPEsterProdrug design, lipophilicity modulation
EtherificationNaH, R-Br, THFEtherMetabolic stability enhancement
MesylationMsCl, Et₃N, CH₂Cl₂Mesylate (Leaving Group)Nucleophilic substitution reactions

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

Common N-functionalization strategies include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This introduces simple alkyl or more complex substituted groups. nih.gov

N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters yields amides. This is a widely used method to introduce a vast array of functionalities and is a cornerstone of peptide synthesis. researchgate.netorganic-chemistry.org Atroposelective N-acylation has also been developed to create N-N axially chiral compounds. nih.gov

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, providing access to N-aryl pyrrolidines which are common in bioactive compounds. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are stable functional groups often found in pharmaceuticals.

Table 2: Examples of N-Functionalization Reactions on Pyrrolidine Scaffolds
Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAllyl bromide, K₂CO₃, CH₃CN, refluxN-Allylpyrrolidine nih.gov
N-AcylationCinnamic anhydride, Chiral isothiourea catalyst, Na₂CO₃, Toluene/THFN-Acylpyrrolidine (Atroposelective) nih.gov
N-Arylation (Reductive Amination)Aniline, 1,4-Diketone, [Cp*IrCl₂]₂, HCO₂H, H₂ON-Arylpyrrolidine nih.gov
N-SulfonylationTsCl, PyridineN-TosylpyrrolidineGeneral Method

Introduction of Additional Chiral Centers on the Pyrrolidine Ring System

Creating additional stereogenic centers on the pyrrolidine ring is a sophisticated strategy for generating molecular complexity and exploring three-dimensional chemical space. This is often achieved through stereoselective C-H functionalization, particularly at the α-positions to the nitrogen atom.

Asymmetric α-Deprotonation and Trapping: A well-established method involves the deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine. The resulting configurationally stable α-lithiated species can be trapped with various electrophiles. acs.orgacs.org

Palladium-Catalyzed α-Arylation: This protocol combines the asymmetric deprotonation with a subsequent transmetalation with zinc chloride, followed by a palladium-catalyzed Negishi coupling with aryl bromides. This allows for the enantioselective introduction of aryl groups at the C2 or C5 position of the pyrrolidine ring. acs.orgnih.govlookchem.com

Multicomponent Reactions: Diastereoselective multicomponent reactions can be employed to construct highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single operation. For instance, a TiCl₄-catalyzed reaction of a dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can yield functionalized pyrrolidines with up to three contiguous asymmetric centers. nih.gov

Elaboration of the Ethyl Substituent through Synthetic Modifications

Direct functionalization of the ethyl group at the C4 position presents a significant synthetic challenge due to the inertness of the C(sp³)-H bonds. However, advances in C-H activation and functionalization offer potential pathways for its elaboration. While specific examples on the this compound core are not prevalent, general strategies can be proposed.

Radical-Based Functionalization: Methods involving the generation of a radical on the ethyl chain, for example through hydrogen atom transfer (HAT), could enable the introduction of new functional groups. Photoredox catalysis or other radical initiation methods could be employed to achieve this.

Directed C-H Activation: While challenging, it might be possible to design a system where a directing group on the pyrrolidine ring (either on the nitrogen or the hydroxyl group) positions a metal catalyst to selectively activate a C-H bond on the ethyl side chain. Rhodium and palladium catalysts are often used for such transformations on N-heterocycles. nih.govacs.org

Oxidation: Strong oxidizing conditions could potentially lead to oxidation of the ethyl group, although selectivity might be an issue, potentially competing with oxidation at other positions on the ring or the primary alcohol.

Scaffold Diversification via Selective Chemical Transformations

The this compound core can be utilized as a starting point for the synthesis of more complex, often bicyclic, heterocyclic systems. This scaffold diversification is achieved through reactions that involve ring-opening, ring-expansion, or intramolecular cyclizations.

V. Spectroscopic and Advanced Analytical Techniques for Structural and Stereochemical Elucidation in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. For stereochemical assignments in molecules like [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol, one-dimensional (¹H, ¹³C) NMR provides initial structural confirmation, while advanced two-dimensional techniques are crucial for differentiating diastereomers.

The relative stereochemistry (cis vs. trans) can be determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. acdlabs.com In the trans isomer, the protons at C3 (H3) and C4 (H4) are on opposite sides of the pyrrolidine (B122466) ring. In the cis isomer, they are on the same face. This spatial proximity in the cis isomer will result in a measurable NOE correlation between H3 and H4, which would be absent or very weak in the trans isomer.

Two-dimensional NOE Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the experiments of choice for this purpose. columbia.edu ROESY is often preferred for molecules in the small to medium size range, as it avoids the complication of zero or negative NOE effects that can occur with NOESY. columbia.eduhuji.ac.il A strong cross-peak between the H3 and H4 signals in a ROESY spectrum would be definitive evidence for a cis configuration, while its absence would indicate a trans arrangement.

The table below illustrates hypothetical ¹H NMR data and the expected key ROESY correlation for differentiating the cis and trans diastereomers of (4-Ethylpyrrolidin-3-yl)methanol.

Parametertrans Isomer (e.g., (3R,4R))cis Isomer (e.g., (3R,4S))Rationale
H3 Proton Signal MultipletMultipletSignal corresponding to the proton at the C3 position.
H4 Proton Signal MultipletMultipletSignal corresponding to the proton at the C4 position.
³J(H3,H4) Coupling Small (typically 2-5 Hz)Large (typically 6-10 Hz)The dihedral angle influences coupling constants; trans protons often have smaller coupling constants in five-membered rings.
ROESY H3-H4 Cross-Peak Absent / Very WeakPresent and distinctA ROESY cross-peak indicates spatial proximity (< 5 Å), which is characteristic of the cis arrangement. huji.ac.il

Note: The chemical shifts and coupling constants are illustrative and depend on the specific solvent and experimental conditions.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Once the relative stereochemistry is established, the enantiomeric purity of a sample must be determined. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used method for separating enantiomers and quantifying their ratio, expressed as enantiomeric excess (ee). csfarmacie.cz

This separation is achieved by using a chiral stationary phase (CSP). nih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference leads to different retention times, allowing for their separation. researchgate.net For a compound like this compound, which contains amine and alcohol functional groups, derivatization is sometimes employed for GC analysis, but HPLC often allows for direct analysis.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for a broad range of chiral compounds. researchgate.net Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) and Pirkle-type CSPs are also powerful alternatives. eijppr.comsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. researchgate.net

Below is a table showing representative chiral HPLC conditions for the separation of pyrrolidine derivatives, which would be applicable for determining the enantiomeric excess of this compound.

ParameterCondition 1Condition 2
Technique Chiral HPLCChiral HPLC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (85:15 v/v) with 0.1% diethylamine (B46881)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nm (if derivatized) or Refractive Index / ELSDUV at 210 nm (if derivatized) or Refractive Index / ELSD
Expected Outcome Baseline separation of the (3R,4R) and (3S,4S) enantiomers, allowing for quantification of enantiomeric excess.

Note: The additive diethylamine is often used to improve peak shape for basic compounds like amines. researchgate.net Conditions require empirical optimization for the specific analyte.

X-ray Crystallography for Absolute Configuration Assignment and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

To perform this analysis, a suitable single crystal of the compound, or a derivative, must be grown. The diffraction pattern of X-rays passing through the crystal is measured and used to compute the molecular structure. nih.gov For determining absolute configuration, the analysis of anomalous dispersion effects is required, which is routinely achievable with modern diffractometers. nih.gov

The resulting crystallographic data would not only confirm the (3R,4R) assignment but also provide invaluable information on the molecule's solid-state conformation. This includes the pucker of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the ethyl and hydroxymethyl substituents, which is crucial for understanding intermolecular interactions and for computational modeling studies.

ParameterInformation ProvidedSignificance for this compound
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.Foundational data for structure solution.
Space Group Symmetry elements of the crystal lattice.Confirms if the crystal is chiral (non-centrosymmetric). mdpi.com
Atomic Coordinates Precise x, y, z position of each atom.Defines the complete 3D structure, bond lengths, and angles.
Flack Parameter A value close to 0 for the correct enantiomer.Unambiguously determines the absolute configuration as (3R,4R). nih.gov
Torsional Angles Dihedral angles within the molecule.Reveals the specific puckering of the pyrrolidine ring and the rotational position of substituents.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. VCD operates in the infrared region, probing vibrational transitions, while ECD focuses on electronic transitions in the UV-visible range. biotools.us

These techniques are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.gov The method involves measuring the experimental VCD or ECD spectrum and comparing it to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R,R enantiomer). schrodinger.com A match between the experimental spectrum and the calculated spectrum for the (3R,4R) configuration confirms the assignment. The spectrum of the (3S,4S) enantiomer will be a mirror image. nih.gov

VCD is particularly advantageous as it provides numerous, well-resolved bands across the mid-IR region, offering a rich "fingerprint" of the molecule's stereochemistry. scm.com Its application has been successfully demonstrated for determining the absolute configuration of other disubstituted pyrrolidines. nih.gov

TechniquePrincipleApplication to this compound
VCD Differential absorption of left vs. right circularly polarized infrared light by vibrational transitions. biotools.usThe experimental VCD spectrum is measured in a solvent like CDCl₃. A theoretical spectrum is calculated for the (3R,4R) configuration. A positive correlation confirms the absolute configuration.
ECD Differential absorption of left vs. right circularly polarized UV-Vis light by electronic transitions.Requires a chromophore near the stereocenter. For this compound, derivatization with a UV-active group might be necessary to obtain a useful spectrum for analysis.

Mass Spectrometry Techniques for Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like GC or LC (GC-MS, LC-MS), it is a powerful tool for identifying compounds in complex mixtures.

For this compound, electron ionization (EI) or electrospray ionization (ESI) would be used. The ESI spectrum would primarily show the protonated molecule [M+H]⁺, confirming the molecular weight. The fragmentation pattern, typically studied using tandem mass spectrometry (MS/MS), provides clues to the structure.

Characteristic fragmentation pathways for pyrrolidine derivatives often involve cleavage of the bonds alpha to the nitrogen atom (α-cleavage). miamioh.edu For the target molecule, key fragmentations would include:

Loss of the ethyl group (-29 Da).

Loss of the hydroxymethyl group (-31 Da).

Cleavage of the pyrrolidine ring itself.

These fragmentation patterns serve as a structural fingerprint, allowing for the confirmation of the compound's identity in a mixture, such as during reaction monitoring or in metabolic studies, distinguishing it from isomers with different substituent patterns.

Ionization MethodExpected Key Ion (m/z)Potential Fragment Ions (m/z)Information Gained
ESI (Positive) [M+H]⁺Fragments from MS/MS of the parent ion.Confirms molecular weight. Fragmentation provides structural connectivity.
EI M⁺· (Molecular Ion)[M-C₂H₅]⁺, [M-CH₂OH]⁺, iminium ions from ring cleavage (e.g., m/z 70, 98). nih.govresearchgate.netConfirms molecular weight and provides a reproducible fragmentation pattern for library matching and structural confirmation. libretexts.orglibretexts.org

Vi. Computational and Theoretical Investigations of 3r,4r 4 Ethylpyrrolidin 3 Yl Methanol and Its Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions at the molecular level. For pyrrolidine (B122466) systems, DFT calculations can provide detailed insights into reaction pathways, transition state geometries, and activation energies. acs.org While specific DFT studies on [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol are not extensively documented in the literature, the principles can be applied to understand its potential reactivity.

For instance, DFT calculations have been successfully employed to unravel the mechanism of B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to form pyrroles. These studies identified a low-energy transition state for the hydride abstraction from the α-nitrogen position, initiating the reaction. nih.gov Similarly, the mechanism for the stereoselective synthesis of cyclobutanes from pyrrolidines has been elucidated, with DFT calculations pinpointing the rate-determining step as the simultaneous cleavage of two C–N bonds. acs.org

In the context of this compound, DFT could be utilized to investigate various potential transformations. For example, the hydroxyl group could be involved in substitution or elimination reactions, and the secondary amine could participate in N-alkylation or acylation reactions. DFT calculations could model the transition states for these reactions, providing data on their feasibility and stereochemical outcomes. The table below illustrates hypothetical activation energies for different reaction types that could be investigated for this molecule using DFT.

Reaction TypeHypothetical ReactantHypothetical ProductPotential DFT FunctionalCalculated Activation Energy (kcal/mol)
SN2 SubstitutionThis compound + HCl(3r,4r)-3-(chloromethyl)-4-ethylpyrrolidineB3LYP/6-31G*25.4
DehydrationThis compound4-Ethyl-3-methylene-pyrrolidineM06-2X/6-311+G**35.8
N-AlkylationThis compound + CH3I1-Methyl-[(3r,4r)-4-ethylpyrrolidin-3-yl]methanolωB97X-D/def2-TZVP18.2

This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Conformational Landscape Analysis of Pyrrolidine Systems

The five-membered pyrrolidine ring is not planar and exists in a variety of puckered conformations, often described as envelope or twist forms. nih.gov The specific conformation adopted by a substituted pyrrolidine derivative like this compound is crucial as it dictates the spatial orientation of its substituents, which in turn affects its reactivity and interactions with other molecules. nih.gov

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are employed to explore the conformational landscape of pyrrolidine systems. beilstein-journals.org These studies can identify the lowest energy conformers and the energy barriers between them. For example, a quantum-chemical analysis of difluorinated pyrrolidines revealed how the position of fluorine atoms influences the conformational equilibrium. beilstein-journals.org

For this compound, a conformational analysis would involve rotating the C-C bond between the pyrrolidine ring and the methanol group, as well as considering the puckering of the ring itself. The ethyl and hydroxymethyl groups at positions 3 and 4 will have preferred pseudo-axial or pseudo-equatorial orientations to minimize steric strain. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

ConformerRing PuckerC3-Substituent OrientationC4-Substituent OrientationRelative Energy (kcal/mol)
1Envelope (N-flap)Pseudo-equatorialPseudo-axial0.0
2Twist (C2-C3)Pseudo-axialPseudo-equatorial1.2
3Envelope (C4-flap)Pseudo-equatorialPseudo-equatorial2.5

This table contains hypothetical data for illustrative purposes.

Prediction of Stereochemical Outcomes through Computational Chemistry

Chiral pyrrolidine derivatives are extensively used as organocatalysts and ligands in asymmetric synthesis. nih.govcell.com Computational chemistry plays a vital role in understanding and predicting the stereochemical outcomes of reactions catalyzed by these molecules. emich.edu By modeling the transition states of the catalyzed reaction, it is possible to determine which diastereomeric pathway is lower in energy, thus predicting the major enantiomer or diastereomer of the product.

While this compound itself is a chiral molecule, it could also serve as a precursor to a catalyst or be a substrate in a stereoselective reaction. Computational methods can be used to predict how its inherent chirality will influence the stereochemical course of a reaction. For example, if the hydroxyl group were to be used to direct a metal-catalyzed reaction, the ethyl group would likely play a significant role in blocking one face of the molecule, leading to a preferred stereochemical outcome. DFT calculations of the transition state energies for the formation of different stereoisomers can provide a quantitative prediction of the enantiomeric or diastereomeric excess.

Elucidation of Ligand-Substrate Interactions in Asymmetric Catalysis

The efficacy of a chiral ligand or catalyst in asymmetric synthesis is determined by the precise nature of its interactions with the substrate in the transition state. nih.gov Computational modeling is an indispensable tool for visualizing and quantifying these ligand-substrate interactions. nih.gov For pyrrolidine-based ligands, these interactions can include hydrogen bonding, steric repulsion, and electrostatic interactions.

If this compound were to be used as a ligand for a metal catalyst, computational studies could elucidate how it binds to the metal and how the resulting chiral complex interacts with a prochiral substrate. For example, in a gold(I)-catalyzed cycloaddition, non-covalent interactions between the substrate and the aryl groups of a pyrrolidine-containing phosphine ligand were shown to be crucial for enantioselectivity. nih.gov Similar studies could be performed for a complex of this compound, identifying the key interactions that would lead to stereochemical control.

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)
Hydrogen BondLigand-OH with Substrate-Carbonyl-3.5
Steric RepulsionLigand-Ethyl with Substrate-Aryl+2.1
π-π Stacking(if applicable with modified ligand)-1.8

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For pyrrolidine derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, such as myeloid cell leukemia-1 (Mcl-1) and neuraminidase. nih.govnih.gov

To explore the chemical space around this compound for a specific biological activity, a QSAR study could be undertaken. This would involve synthesizing a library of related compounds with variations in the substituents on the pyrrolidine ring and the methanol group. The biological activity of these compounds would be measured, and then computational descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each molecule. Statistical methods are then used to build a QSAR model that can predict the activity of new, unsynthesized compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. scispace.com The performance of QSAR models is often evaluated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Vii. Academic Applications As Chiral Building Blocks and in Asymmetric Catalysis

Utility in the Construction of Structurally Diverse Organic Molecules

The primary documented utility of [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol lies in its application as a foundational chiral building block for the synthesis of sophisticated antiviral agents. Its defined stereochemistry is crucial for ensuring the correct spatial orientation of substituents in the final target molecules, which is often a critical determinant of biological activity.

In a notable example detailed in patent literature, the compound serves as a key intermediate for creating a series of potent antiviral compounds. The synthesis involves the strategic modification of the pyrrolidine (B122466) ring and its substituents to build a complex molecular architecture. The process begins with the N-protection of the pyrrolidine, followed by activation of the primary alcohol to facilitate coupling with other molecular fragments.

The synthesis of one such antiviral compound is initiated by reacting N-Boc-protected this compound with methanesulfonyl chloride to form an activated mesylate intermediate. This intermediate is then coupled with a substituted pyrazole (B372694), demonstrating the role of the pyrrolidinemethanol as a scaffold to link different heterocyclic systems.

Table 1: Synthesis of a Pyrrolidine-Pyrazole Conjugate

Step Reactant 1 Reactant 2 Reagent Product Purpose
1 tert-butyl (3R,4R)-4-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate Methanesulfonyl chloride Triethylamine tert-butyl (3R,4R)-4-ethyl-3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Activation of the primary alcohol

This structured synthetic route highlights how the specific stereochemical configuration of this compound is preserved and transferred to the final, more complex molecule, ensuring enantiomeric purity.

Development and Evaluation of Chiral Ligands and Organocatalysts Derived from Pyrrolidinemethanols

The general class of chiral pyrrolidine-containing compounds, particularly those derived from proline, is of paramount importance in the field of asymmetric catalysis. These scaffolds are frequently used to develop highly effective chiral ligands for metal-catalyzed reactions and as the core of a wide variety of organocatalysts. The pyrrolidine ring provides a rigid backbone that, when appropriately substituted, can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical transformations.

However, based on a review of the available scientific and patent literature, specific studies detailing the synthesis and evaluation of chiral ligands or organocatalysts derived explicitly from this compound have not been prominently reported. While its structure is analogous to other successful catalytic scaffolds, its application in this area remains a field for future exploration.

Role as Precursors in the Research of Complex Molecular Architectures

The value of this compound as a precursor is clearly demonstrated in its use for synthesizing potential antiviral therapeutics. It serves as an early-stage, stereochemically defined fragment that is elaborated through a multi-step sequence to produce molecules of significant complexity.

Following the initial coupling with a pyrazole moiety as described in section 7.1, the resulting intermediate undergoes deprotection of the Boc group. The now-free secondary amine of the pyrrolidine ring is then acylated by coupling it with a complex carboxylic acid fragment, leading to the final target molecule. This final step joins the chiral pyrrolidine-pyrazole unit with another elaborate chemical entity, completing the synthesis of the complex molecular architecture.

Table 2: Elaboration of the Chiral Intermediate to a Final Target Compound

Step Starting Material Reagents Product Purpose
1 tert-butyl (3R,4R)-4-ethyl-3-((4-fluoro-1H-pyrazol-1-yl)methyl)pyrrolidine-1-carboxylate Hydrochloric acid in Dioxane (3R,4R)-4-ethyl-3-((4-fluoro-1H-pyrazol-1-yl)methyl)pyrrolidine N-Deprotection

Contribution to the Advancement of General Methodology in Organic Synthesis

Chiral building blocks are fundamental to the development of new synthetic methodologies, particularly in asymmetric synthesis. The availability of novel, enantiomerically pure starting materials often enables chemists to devise new routes to important classes of compounds or to develop entirely new chemical reactions. Pyrrolidine derivatives have historically played a significant role in this area. researchgate.netnih.govmdpi.com

While the use of this compound has been demonstrated in the targeted synthesis of specific high-value molecules, its broader contribution to the advancement of a general methodology in organic synthesis is not yet established in the academic literature. Its utility has been proven within a specific, application-oriented context rather than as a tool for developing new, broadly applicable synthetic methods. The potential for this building block to enable novel transformations remains an area open to academic investigation.

Viii. Future Perspectives and Emerging Research Avenues for 3r,4r 4 Ethylpyrrolidin 3 Yl Methanol Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Future research on [(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol will likely prioritize the development of more sustainable synthetic pathways.

Key areas of focus include:

Bio-based Feedstocks: Exploring the use of renewable starting materials, such as amino acids or biosourced chemicals like levulinic acid, could provide a sustainable alternative to petroleum-based precursors. rsc.org For instance, synthetic strategies could be devised that modify natural product scaffolds to generate the target pyrrolidine (B122466) ring.

Catalyst-Free and Solvent-Free Reactions: Methodologies that proceed efficiently without catalysts or solvents are highly desirable as they significantly reduce the environmental factor (E-factor) of a process. rsc.org Research into microwave-assisted or thermal cyclization reactions of appropriately substituted acyclic precursors could yield the desired product with minimal waste. tandfonline.com

Ring Contraction Strategies: An innovative approach involves the skeletal editing of abundant and inexpensive bulk chemicals. nih.gov Photo-promoted ring contraction of substituted pyridines, for example, presents a promising, albeit complex, route to functionalized pyrrolidines. nih.govresearchgate.net This strategy could offer a novel disconnection approach for accessing the 3,4-disubstituted pyrrolidine core.

MetricTraditional SynthesisPotential Green Route
Starting Materials Petroleum-basedBio-based (e.g., from amino acids)
Solvents Chlorinated solvents (e.g., DCM)Benign solvents (e.g., water, ethanol) or solvent-free
Catalysts Heavy metal catalystsBiocatalysts, organocatalysts, or catalyst-free
Energy Input High-temperature refluxMicrowave irradiation, ambient temperature
Atom Economy ModerateHigh
E-Factor High (>10)Low (<5)

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is paramount. The exploration of novel catalytic systems is a central theme in modern organic chemistry, promising to deliver higher yields and superior stereocontrol under milder conditions. iosrjournals.org

Emerging research avenues include:

Advanced Organocatalysis: Pyrrolidine-based organocatalysts have become powerful tools in asymmetric synthesis. nih.gov Future work could involve developing novel bifunctional catalysts, such as prolinamide-squaramides or spirobicyclic pyrrolidines, that can precisely control the stereochemistry of key bond-forming reactions, like Michael additions or aldol (B89426) reactions, to construct the ethyl-substituted pyrrolidine core. bohrium.comnih.govfrontiersin.org

Biocatalysis and Directed Evolution: The use of enzymes offers a highly selective and sustainable approach to chiral synthesis. nih.gov Engineered enzymes, such as cytochrome P411 variants, have shown potential for catalyzing intramolecular C-H amination to form pyrrolidine rings with excellent enantioselectivity. nih.gov Directed evolution could be employed to tailor an enzyme specifically for the synthesis of the (3r,4r) stereoisomer from a simple azide (B81097) precursor.

Transition Metal Catalysis: Catalytic systems based on transition metals like rhodium, iridium, and gold continue to evolve, enabling novel transformations. organic-chemistry.org For instance, a chiral iridium complex could be used for the borrowing hydrogen annulation of a racemic diol with a primary amine to directly generate the enantioenriched pyrrolidine product. organic-chemistry.org Similarly, gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides represents another powerful strategy. organic-chemistry.org

Catalyst TypeDescriptionPotential Advantages for this compound Synthesis
Organocatalysts Small, metal-free organic molecules (e.g., proline derivatives). nih.govLow toxicity, stability, availability, avoids metal contamination.
Biocatalysts Enzymes (natural or engineered). nih.govHigh enantioselectivity (>99% ee), mild reaction conditions, environmentally benign.
Transition Metals Complexes of Iridium, Rhodium, Gold, etc. organic-chemistry.orgHigh turnover numbers, broad substrate scope, unique reactivity.

Table 2: Overview of Novel Catalytic Systems for Enantioselective Synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. mdpi.com The integration of these platforms is a key step toward the efficient and on-demand production of fine chemicals.

Future research in this area will likely involve:

Rapid and Scalable Synthesis: Continuous flow protocols can dramatically reduce reaction times from hours to minutes, facilitating rapid and cost-effective access to chiral pyrrolidines. rsc.org A flow methodology could be developed for this compound, enabling gram-scale production with high diastereocontrol. rsc.org

Handling of Hazardous Intermediates: The synthesis of pyrrolidines often involves reactive or unstable intermediates, such as azomethine ylides. researchgate.net Flow reactors allow for the in-situ generation and immediate consumption of these species, minimizing risks associated with their accumulation and handling at scale. researchgate.net

Automated Library Synthesis: Combining flow chemistry with automated platforms allows for the rapid synthesis of a library of derivatives. vapourtec.com This would enable the systematic exploration of structure-activity relationships by synthesizing analogues of this compound with various substituents for biological screening or materials science applications.

ParameterBatch SynthesisFlow Chemistry
Reaction Time Hours to daysSeconds to minutes rsc.org
Scalability Difficult, requires re-optimizationStraightforward, "scaling out" rsc.org
Safety Risk of thermal runaway, handling of unstable intermediatesEnhanced heat transfer, in-situ generation of hazardous species researchgate.net
Process Control Limited control over mixing and temperature gradientsPrecise control over reaction parameters
Throughput LowHigh (e.g., g/h) rsc.org

Table 3: Comparison of Batch Synthesis versus Flow Chemistry for Pyrrolidine Production.

Expanding the Scope of Derivatization and Functionalization for Materials Science Research

While chiral pyrrolidines are well-established in medicinal chemistry, their application in materials science is an emerging field. The unique 3D structure and functional handles of this compound make it an attractive candidate for the development of novel functional materials.

Prospective research directions include:

Chiral Polymers and Monomers: The hydroxyl and amine functionalities can be readily modified to create chiral monomers. For instance, esterification or amidation could link the pyrrolidine unit to polymerizable groups (e.g., acrylates, styrenes). Polymerization of these monomers could lead to chiral polymers with unique optical properties or applications in enantioselective separations.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyrrolidine ring can act as a ligand to coordinate with metal centers. evitachem.com The compound could serve as a chiral building block for the synthesis of homochiral MOFs, which have potential applications in asymmetric catalysis, chiral sensing, and enantioselective separations.

Chiral Ligands for Catalysis: The compound itself can serve as a chiral ligand in asymmetric catalysis. evitachem.com Its derivatives could be immobilized on solid supports (e.g., silica, polymers) to create heterogeneous catalysts that are easily recoverable and reusable, a key goal in sustainable materials chemistry.

Derivatization ReactionFunctional Group TargetedPotential Materials Science Application
N-Alkylation/Arylation Pyrrolidine NitrogenSynthesis of chiral ionic liquids, modification of ligands for catalysis.
O-Acylation/Etherification Methanol HydroxylCreation of chiral monomers for polymerization, liquid crystal design.
Ring-Opening Polymerization Pyrrolidine Ring (via C-N cleavage)Synthesis of novel functional polyamines. researchgate.net
Coordination to Metals Pyrrolidine NitrogenFormation of chiral Metal-Organic Frameworks (MOFs) or coordination polymers. evitachem.com

Table 4: Potential Derivatization Strategies and Applications in Materials Science.

Advanced Characterization Methodologies for Enhanced Chiral Purity Analysis

The accurate determination of enantiomeric excess (ee) is critical for any application of a chiral compound. While established methods exist, research continues to refine these techniques for greater speed, sensitivity, and efficiency.

Future advancements relevant to this compound include:

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC for chiral separations. chromatographyonline.com It often provides faster analysis times, improved peak symmetries, and uses more environmentally friendly mobile phases (supercritical CO₂). Developing robust SFC methods on various chiral stationary phases would be beneficial for high-throughput screening and quality control. chromatographyonline.com

Coupled Chiroptical Detectors: The coupling of HPLC with chiroptical detectors, such as Circular Dichroism (CD) and Optical Rotation (OR), allows for the direct determination of enantiomeric excess, sometimes even without the need for pure enantiomeric standards. uma.esheraldopenaccess.us This is particularly valuable during the early stages of catalyst screening and reaction optimization.

High-Throughput Screening Assays: For optimizing enantioselective reactions, high-throughput methods are essential. Novel screening protocols using a combination of fluorescence sensing and circular dichroism can rapidly determine both the concentration and enantiomeric excess of chiral amines in parallel, significantly accelerating research. nih.gov

Capillary Electrophoresis (CE): CE offers an alternative separation technique with high efficiency, especially when using chiral ionic liquids or cyclodextrin (B1172386) derivatives as selectors in the buffer. jiangnan.edu.cn

Analytical TechniquePrincipleKey Advantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP). heraldopenaccess.usHigh resolution, well-established, versatile.
Chiral SFC Separation using a supercritical fluid mobile phase and a CSP. chromatographyonline.comFast analysis, reduced organic solvent consumption, high efficiency.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector. jiangnan.edu.cnHigh separation efficiency, low sample and solvent consumption.
HPLC with CD/OR Detection Combines chromatographic separation with chiroptical detection. uma.esCan determine ee without pure standards, provides absolute configuration information.
Fluorescence/CD Screening Tandem optical methods for rapid mix-and-measure assays. nih.govHigh-throughput capability, suitable for reaction optimization.

Table 5: Comparison of Advanced Methodologies for Chiral Purity Analysis.

Q & A

Q. What are the recommended synthetic routes for [(3R,4R)-4-Ethylpyrrolidin-3-yl]methanol, and how can enantiomeric purity be ensured?

The synthesis of this chiral pyrrolidine derivative can be achieved via asymmetric 1,3-dipolar cycloaddition, a method adapted from the synthesis of structurally related compounds like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol . Key steps include:

  • Cycloaddition : Use of nitrones or azomethine ylides with chiral catalysts (e.g., metal-ligand complexes) to control stereochemistry.
  • Reduction : Selective hydrogenation of intermediates using palladium nanoparticles or Lindlar catalysts to preserve stereochemical integrity .
  • Purification : Column chromatography with polar solvents (e.g., dichloromethane/methanol gradients) to isolate enantiomers.
    Enantiomeric purity is verified via chiral HPLC or polarimetry, with optimization of catalyst loading (e.g., 5–10 mol%) critical for >98% ee .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, particularly the ethyl and hydroxymethyl substituents.
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives in pharmaceutical patents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C7_7H15_{15}NO) and fragmentation patterns.
  • Polarimetry : Measures optical rotation to confirm enantiopurity .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when scaling up the synthesis of this compound?

Discrepancies in yield during scale-up often arise from:

  • Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products, while larger batches shift toward thermodynamic pathways.
  • Heat Transfer : Poor heat dissipation in bulk reactions can lead to side products (e.g., over-oxidation of the hydroxymethyl group). Mitigate via controlled heating (e.g., microwave-assisted synthesis) .
  • Catalyst Deactivation : Palladium nanoparticle catalysts may aggregate at higher scales; use supported ligands (e.g., silica-bound Pd) to improve stability .

Q. What strategies optimize the incorporation of this compound into drug candidates?

This compound serves as a chiral building block in medicinal chemistry. Key applications include:

  • Peptidomimetics : Substitution at the pyrrolidine nitrogen for protease resistance, as seen in HIV-1 protease inhibitors .
  • Bioisosteres : Replacement of piperidine rings in opioid receptor ligands to enhance metabolic stability .
  • Prodrug Design : Esterification of the hydroxymethyl group (e.g., with pivaloyl chloride) to improve bioavailability .

Q. How can computational methods aid in resolving stereochemical ambiguities during synthesis?

  • Density Functional Theory (DFT) : Predicts transition-state energies to rationalize enantioselectivity in asymmetric cycloadditions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., ethanol vs. THF) .
  • Docking Studies : Models interactions between the compound and biological targets (e.g., enzymes) to prioritize synthetic analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.